DEXTRIN BEHENATE
Description
Properties
CAS No. |
112444-74-3 |
|---|---|
Molecular Formula |
C7H16N2O |
Synonyms |
DEXTRIN BEHENATE |
Origin of Product |
United States |
Synthetic Methodologies and Structural Control
Strategies for Dextrin (B1630399) Behenate (B1239552) Esterification
Esterification of polysaccharides like dextrin presents challenges due to their complex structure and the presence of multiple hydroxyl groups with varying reactivity. Several strategies have been explored to achieve controlled esterification with long-chain fatty acids such as behenic acid.
Heterogeneous Esterification Techniques
Heterogeneous esterification typically involves the reaction between solid dextrin and the esterifying agent, often in the presence of a catalyst. This approach can be simpler than homogeneous methods but may lead to lower degrees of substitution and less uniform distribution of ester groups due to mass transfer limitations within the solid matrix. Studies on the heterogeneous esterification of dextrin with various fatty acids have been conducted using different activating agents and catalysts. For instance, fully-acylated dextrin esters with varying side-chain lengths (C2–12) have been synthesized by heterogeneous esterification using trifluoroacetic anhydride (B1165640)/carboxylic acid. researchgate.net This method can enhance the thermal stability of dextrin esters compared to neat dextrin. researchgate.netresearchgate.net
Transesterification Approaches
Transesterification involves the reaction between dextrin and an ester of behenic acid, such as methyl behenate, often catalyzed by enzymes or chemical bases. This method can offer advantages in terms of milder reaction conditions and potentially higher selectivity compared to direct esterification with free fatty acids or acid chlorides. Enzymatic transesterification using lipases has been explored for the synthesis of sugar esters, including those of polysaccharides like dextrin. researchgate.netresearchgate.netresearchgate.net The activity and regioselectivity of the enzyme, as well as the reaction medium, play crucial roles in the success of this approach. For example, immobilized lipase (B570770) enzymes have shown activity in the transesterification of dextrin with vinyl esters in organic solvents. researchgate.netresearchgate.net Chemical transesterification, often base-catalyzed, can also be employed, frequently utilizing anhydrous conditions to favor the reaction. ekb.eg
Exploration of Anhydrous Reaction Environments
The presence of water can interfere with esterification reactions, particularly when using activating agents like acid chlorides or anhydrides, by hydrolyzing the reagents or the ester product. Therefore, anhydrous or near-anhydrous reaction environments are often preferred to achieve higher yields and degrees of substitution in dextrin esterification. ekb.eg Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone have been investigated for their ability to dissolve or swell dextrin and facilitate esterification under anhydrous conditions. researchgate.netresearchgate.netnih.govgoogle.comgoogle.comgoogle.comitb.ac.id The use of molten imidazole (B134444) has also been reported as a solvent, activator, and base for the esterification of starch with long-chain substituents, suggesting its potential for dextrin ester synthesis in an anhydrous setting. ncsu.edu
Influence of Reaction Parameters on Synthesis Yield and Selectivity
The efficiency and outcome of dextrin behenate synthesis are highly dependent on various reaction parameters. Precise control over these factors is essential to optimize the yield of the desired product and to influence the degree and distribution of behenate substitution on the dextrin backbone.
Impact of Reactant Ratios and Catalysis
The molar ratio of the esterifying agent (behenic acid or its derivative) to the anhydroglucose (B10753087) units (AGU) in dextrin is a critical parameter determining the maximum possible degree of substitution. Higher molar ratios of the fatty acid derivative generally lead to higher degrees of substitution, although this relationship may not be linear and can be influenced by other factors like catalyst concentration and reaction time. nih.govitb.ac.id
Catalysts play a vital role in accelerating the esterification reaction. Various catalysts, including chemical catalysts (e.g., organic bases like pyridine (B92270) and 3-picoline, inorganic bases like K₂CO₃ and Na₂HPO₄, or acidic catalysts) and enzymes (lipases), have been employed in dextrin esterification. researchgate.netresearchgate.netekb.eggoogle.comgoogle.comitb.ac.id The choice of catalyst can affect not only the reaction rate and yield but also the regioselectivity, favoring substitution at specific hydroxyl groups on the glucose units. For instance, some lipases have shown regioselectivity for the primary hydroxyl group (C6 position) in glucose units. researchgate.net The concentration of the catalyst is also important, with optimal concentrations leading to maximum reaction efficiency. researchgate.net
Temperature and Time Dependencies in Reaction Kinetics
Reaction temperature and time are crucial kinetic parameters that influence the rate of esterification and the extent of substitution. Increasing the reaction temperature generally increases the reaction rate, allowing for shorter reaction times to achieve a certain degree of substitution. However, excessively high temperatures can lead to degradation of dextrin or the behenate ester, as well as promote undesirable side reactions. ekb.egacs.org Studies on the synthesis of dextrin esters have shown that optimal temperatures exist for achieving high yields and degrees of substitution. ekb.egnih.govacs.org
Reaction time directly impacts the degree of substitution. As the reaction proceeds, more hydroxyl groups on the dextrin molecule become esterified. However, the rate of esterification may decrease over time as the concentration of available hydroxyl groups diminishes and steric hindrance increases with higher degrees of substitution. nih.gov Optimizing reaction time is necessary to achieve the desired DS without causing product degradation or excessive side reactions. ekb.egnih.govacs.org
Detailed research findings often involve studying the interplay of these parameters. For example, investigations into the synthesis of dextrin monosuccinate explored the impact of reaction solvents, time, temperature, and the molar ratio of succinic anhydride to AGU, identifying optimal conditions for achieving a high degree of substitution. nih.gov Similarly, studies on starch esterification with vinyl esters have examined the effect of vinyl ester to AGU ratio, catalyst type, and co-solvents on the degree of substitution. itb.ac.id
While specific data tables for this compound synthesis under various conditions were not extensively found in the provided search results, the principles derived from the esterification of dextrin and starch with other fatty acids and anhydrides are applicable. The following hypothetical table illustrates how data from such studies might be presented, based on the parameters discussed:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Degree of Substitution (DS) |
| Reactant Ratio | X:1 (Behenic Acid Deriv.:AGU) | Y:1 (Behenic Acid Deriv.:AGU) | Z:1 (Behenic Acid Deriv.:AGU) | - | - |
| Catalyst Type | Catalyst A | Catalyst B | Catalyst C | - | - |
| Catalyst Conc. | C1 | C2 | C3 | - | - |
| Temperature (°C) | T1 | T2 | T3 | - | - |
| Time (h) | t1 | t2 | t3 | - | - |
| Solvent | Solvent A | Solvent B | Solvent C | - | - |
Note: This is a hypothetical table structure. Actual data would be populated from specific research experiments on this compound synthesis.
Further research focusing specifically on the esterification of dextrin with behenic acid under systematically varied conditions is needed to generate comprehensive data tables illustrating the precise impact of these parameters on the yield and structural control of this compound.
Molecular Design and Structural Modulations
The molecular design of this compound allows for significant modulation of its properties by controlling the extent and nature of the fatty acid substitution on the dextrin polymer. This control is primarily achieved during the synthesis process by adjusting reaction parameters.
Control over Degree of Substitution of Behenate Moieties
The degree of substitution (DS) refers to the average number of hydroxyl groups per glucose repeating unit in the dextrin molecule that have been esterified with behenate groups. Each anhydroglucose unit in dextrin has three available hydroxyl groups for substitution. google.com The DS of dextrin esters can be controlled by varying the molar ratio of the acylating agent (such as behenic acid or behenoyl chloride) to the anhydroglucose units of dextrin during the synthesis. researchgate.netresearchgate.net
Research indicates that different DS values lead to variations in the properties of dextrin esters. For instance, studies on dextrin fatty acid esters have shown that the average substitution degree per glucose unit can range from less than 2.0 to greater than 2.0. googleapis.comgoogle.com A higher degree of substitution generally leads to increased hydrophobicity due to the introduction of more long, non-polar fatty acid chains onto the hydrophilic dextrin backbone. researchgate.netspringerprofessional.de This can impact properties such as solubility in various solvents, interaction with oily phases, and surface activity. For example, dextrin fatty acid esters with an average substitution degree between 1.5 and 2.0 have been shown to suppress the decline in gelation power and reduce syneresis in cosmetic formulations. google.com Conversely, dextrin esters with a DS greater than 2.1, specifically between 2.1 and 2.3, have also been utilized. googleapis.com
Control over DS can be achieved by carefully controlling the reaction conditions, including the ratio of reactants, reaction time, temperature, and the choice of catalyst and solvent. google.com For example, in the transesterification of dextrin with vinyl acrylate (B77674), different DS values (ranging from approximately 10% to 70%) were obtained by controlling the molar ratio of vinyl acrylate to dextrin. researchgate.netresearchgate.net
Variation in Side-Chain Lengths of Fatty Acid Esters
While the focus here is specifically on this compound (featuring the C22 behenic acid), research on other dextrin fatty acid esters highlights the significant impact of fatty acid side-chain length on the properties of the resulting ester. Studies have synthesized fully-acylated dextrin esters (DS = 3) with varying side-chain lengths, from C2 to C12. researchgate.netspringerprofessional.de
These studies have demonstrated that increasing the side-chain length of the fatty acid ester leads to notable changes in thermal, mechanical, and hydrophobic properties. For instance, the glass transition temperature (Tg) of dextrin esters tends to decrease as the side-chain length increases. researchgate.netspringerprofessional.de Films prepared from these esters also show variations in tensile strength and elongation at break depending on the fatty acid chain length. researchgate.netspringerprofessional.de Hydrophobicity significantly increases with increasing side-chain length, as indicated by contact angle measurements. researchgate.netspringerprofessional.de
Although specific comparative data for this compound with other dextrin fatty acid esters were not extensively found in the immediate search results, the principles observed with varying shorter fatty acid chains (C2-C12) can be extrapolated. The very long C22 chain of behenic acid in this compound would be expected to impart a high degree of hydrophobicity and influence properties such as melting behavior, crystallinity (or lack thereof, as highly substituted long-chain esters can be amorphous), and interaction with non-polar matrices. researchgate.net The chain length of the fatty acid component can also aid in tailoring properties like emulsifying or de-emulsifying performance. google.com
Tailoring Polymer Backbone Structure of Dextrin Precursors
The properties of this compound are also influenced by the characteristics of the parent dextrin used in the synthesis. Dextrin is a low-molecular-weight glucose polymer produced by the partial hydrolysis of starch or glycogen. uminho.ptchemicalbook.com Dextrins can vary in their structural features, including molecular weight, degree of branching (presence of α-(1,6) glycosidic bonds in addition to the primary α-(1,4) linkages), and molecular weight distribution. researchgate.netuminho.ptchemicalbook.comunito.it
The source of starch (e.g., corn, potato, tapioca) and the method of hydrolysis (acid, enzyme, or a combination) influence the structure and properties of the resulting dextrin. google.comuminho.ptchemicalbook.com For example, maltodextrins, a type of dextrin, are oligomers of D-glucose primarily linked with α-(1,4) bonds and have a dextrose equivalent (DE) typically between 1 and 20. unito.itmdpi.com The average degree of polymerization of the dextrin used for esterification can also impact the properties of the final dextrin ester. google.comgoogle.com Using dextrins with an average degree of polymerization between 3 and 100, particularly between 10 and 50, is preferred for certain applications of dextrin fatty acid esters. google.comgoogle.com If the degree of polymerization is too low (e.g., below 2), the resulting ester may have a wax-like appearance and reduced solubility. google.com If it is too high (e.g., above 150), issues with solvent temperature or solubility variation might arise. google.com
| Structural Parameter | Modulation Method | Potential Impact on this compound Properties | Relevant Section |
| Degree of Substitution (DS) of Behenate | Molar ratio of reactants, reaction conditions | Hydrophobicity, solubility, interaction with oils, gelation power, syneresis | 2.3.1 |
| Fatty Acid Side-Chain Length (Behenate C22) | Choice of fatty acid (Behenic Acid for this compound) | Hydrophobicity, thermal properties (Tg, melting), mechanical properties, interaction with non-polar phases | 2.3.2 |
| Dextrin Backbone Structure | Starch source, hydrolysis method, molecular weight, branching | Number and accessibility of hydroxyl groups, overall polymeric architecture, physical and rheological behavior | 2.3.3 |
Table 1: Influence of Structural Parameters on this compound Properties
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can gain insights into the arrangement of atoms and the types of chemical bonds present.
Proton (¹H) NMR for Degree of Substitution Analysis
Proton NMR (¹H NMR) is particularly useful for analyzing the degree of substitution in modified polysaccharides like dextrin (B1630399) esters. The degree of substitution (DS) refers to the average number of hydroxyl groups per glucose unit that have been replaced by a substituent group, in this case, behenate (B1239552). By comparing the integrated signal intensities of protons from the dextrin backbone and the behenate substituents, the DS can be calculated. For instance, in studies involving dextrin esters with vinyl groups, the vinyl signals in the ¹H NMR spectrum have been used to confirm esterification and determine the DS. researchgate.net While specific ¹H NMR data for Dextrin Behenate regarding DS was not extensively found, the principle applied to other dextrin esters is directly relevant. The characteristic signals of the fatty acid chain (behenate) and the dextrin glucose units would be analyzed.
Vibrational Spectroscopy for Chemical Bond Analysis
Vibrational spectroscopy, including Infrared and Raman techniques, probes the vibrational modes of molecules, providing information about the functional groups and chemical bonds present.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is widely used to identify the functional groups in a molecule. For this compound, FTIR can confirm the presence of ester linkages, as well as characteristic bands from the dextrin and behenate moieties. The appearance of a strong absorption band around 1735 cm⁻¹ typically indicates the presence of the carbonyl C=O stretch in the ester group. researchgate.netmdpi-res.com Changes in the hydroxyl stretching region (around 3300 cm⁻¹) compared to unmodified dextrin can also indicate successful esterification. researchgate.netmdpi.com FTIR has been used to characterize various dextrin derivatives and confirm structural modifications. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govacs.org
Raman Spectroscopy (Potential inclusion based on general compound analysis)
Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of light. Raman can be particularly useful for studying non-polar bonds and skeletal vibrations of the molecule. riverd.com Although specific studies on this compound using Raman spectroscopy were not prominently found, Raman can provide additional information about the vibrational modes of the behenate alkyl chains and the dextrin ring structures. Raman spectroscopy has been applied to characterize other polysaccharides and organic compounds, and its potential for analyzing this compound lies in its ability to provide a complementary vibrational fingerprint to that obtained by FTIR. mdpi-res.comresearchgate.netthermofisher.comacs.org
X-ray Diffraction (XRD) and Scattering Techniques
XRD can be used to determine if this compound is crystalline or amorphous, and if crystalline, to identify the crystal structure and crystallinity index. Changes in the XRD pattern compared to native dextrin and behenic acid can indicate the formation of a new crystalline phase or changes in the amorphous character upon esterification. acs.orgnih.gov Studies on other behenate compounds, such as silver behenate and glyceryl behenate, have utilized XRD to characterize their crystalline structures and polymorphism. cambridge.orgresearchgate.net
Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) or Dynamic Light Scattering (DLS), can provide information about the size, shape, and aggregation behavior of this compound molecules or particles in solution or in solid state. researchgate.netiaea.orgresearchgate.net While direct application to this compound was not extensively detailed in the search results, these techniques are valuable for understanding the physical state and morphology of the compound, which can influence its properties and performance in various applications. For example, SAXS has been used to characterize the structure of dextrin nanogels. uminho.pt
Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis
Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the nanostructure of materials, providing information about particle size, shape, and arrangement in the nanoscale range. SAXS analysis is performed by measuring the elastic scattering of X-rays by a sample at very small angles. kyoto-u.ac.jp The resulting scattering pattern contains information about the electron density fluctuations within the sample, which can be used to deduce structural characteristics at the nanoscale.
While direct studies specifically on this compound using SAXS were not extensively found in the search results, SAXS is a standard technique for analyzing the nanostructure of polysaccharide-based materials and nanogels. For example, SAXS has been used to study the internal nanostructure of hydrophobized-dextrin nanogels and to determine the thickness of nanosheet structures formed by supramolecular assembly of cyclodextrin (B1172386) and polyethers. uminho.pte-tarjome.com The angle or q-calibration in SAXS experiments is often performed using a silver behenate powder standard. kyoto-u.ac.jpuminho.ptingentaconnect.com
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Order
Wide-Angle X-ray Diffraction (WAXD), also referred to as Powder X-ray Diffraction (PXRD), is employed to analyze the crystalline structure and order within materials. WAXD patterns provide information about the lattice spacing and the degree of crystallinity. e-tarjome.comnih.gov
Similar to SAXS, specific WAXD data for this compound were not prominently featured in the search results. However, WAXD is a common technique for characterizing the crystalline status of polymers and complexes involving polysaccharides. WAXS measurements are used to analyze crystal structure and estimate anisotropy in microstructures formed by cyclodextrin and polyethers. e-tarjome.com Changes in WAXS patterns can indicate changes in the short-range ordering of constituents in a sample. ingentaconnect.com Standard samples like tripalmitate are used to calibrate WAXS detectors. ingentaconnect.com
Mass Spectrometry for Molecular Weight Distribution
Mass Spectrometry (MS) techniques are vital for determining the molecular weight and understanding the molecular weight distribution of polymers and complex molecules like this compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), including MALDI-TOF-MS, is a powerful tool for analyzing the molecular weight distribution of polymers and glycans. google.comeurofins.frgoogle.com In MALDI-MS, the analyte is mixed with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. The ions are then detected based on their mass-to-charge ratio.
MALDI-MS can be used to determine the degree of polymerization (DP) and DP distribution of glycan polymers. google.comgoogle.com While no specific studies detailing the MALDI-MS analysis of this compound were found, MALDI-MS is a suitable technique for characterizing the molecular weight profiles of modified dextrins and other polysaccharide derivatives. google.comeurofins.frgoogle.comgoogle.com
Chromatographic Methods for Polymer Analysis
Chromatographic methods are used to separate and analyze complex mixtures, including polymers, based on various properties.
Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution and polydispersity of polymers. google.comnottingham.ac.uk SEC separates molecules based on their size as they pass through a porous stationary phase. Larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time.
Microscopy Techniques for Morphological Assessment
Microscopy techniques provide visual information about the morphology, size, and structure of materials at different scales.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used microscopy techniques for assessing the morphology of particles and nanostructures. nih.govoapi.intgoogle.com SEM provides high-resolution images of the surface morphology, while TEM allows for the visualization of the internal structure and lattice of materials, particularly nanoscale crystals. nih.gov Optical microscopy can also be used to observe the growth and morphology of microstructures. e-tarjome.com
Microscopy techniques are valuable for examining the physical form of this compound, which can influence its functional properties. For instance, SEM has been used to study the morphology of polysaccharide-based microparticles and nanogels. oapi.intgoogle.comresearchgate.net Image analysis from microscopy can provide information about particle size distribution. oapi.int
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assemblies
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique capable of providing high-resolution three-dimensional topography data of a sample surface thegoodscentscompany.com. Unlike traditional optical or electron microscopes, AFM does not rely on electromagnetic radiation but rather utilizes a sharpened probe attached to a flexible cantilever to scan the surface thegoodscentscompany.com. The interaction forces between the probe tip and the sample surface cause the cantilever to deflect, and this deflection is detected by a laser-optical system thegoodscentscompany.comnih.gov. By monitoring the cantilever's displacement as the probe scans across the surface, a detailed topographical map can be constructed thegoodscentscompany.comthegoodscentscompany.com.
Furthermore, AFM is particularly well-suited for investigating the self-assembly behavior of amphiphilic molecules. This compound, possessing both a hydrophilic dextrin backbone and a hydrophobic behenate chain, is expected to exhibit self-assembly properties in selective solvents, potentially forming structures like micelles or nanoparticles. Research on dextrin substituted with hexadecanethiol (another hydrophobic modification) has demonstrated that this amphiphilic molecule self-assembles in water to originate nanoparticles, and AFM was used to study their properties. AFM can directly visualize these self-assembled structures on a substrate, providing information about their shape, size, and distribution thegoodscentscompany.com. The technique can also probe the forces involved in the self-assembly process and the mechanical properties of the resulting structures nih.gov. By analyzing the morphology and dimensions of self-assembled this compound structures using AFM, researchers can gain insights into the factors driving their formation and their potential applications in areas such as drug delivery or formulation science.
AFM offers different operational modes, including contact mode, which keeps the force between the tip and sample constant, generating an image from the cantilever deflection wikipedia.org. This allows for the investigation of surface topography under various environmental conditions, including in liquid, which is beneficial for studying self-assembly in aqueous systems nih.gov.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is another widely used technique for the morphological characterization of materials, providing high-resolution images of the sample surface. SEM works by scanning a focused electron beam across the sample and detecting secondary or backscattered electrons emitted from the surface. This process generates detailed two-dimensional images that reveal the external morphology, size, shape, and surface texture of particles.
For this compound, SEM is a crucial tool for examining the morphology of its particles or powders. The shape and size distribution of particles are fundamental properties that influence the bulk behavior of a material, including its flowability, dispersibility, and compaction properties. SEM can clearly visualize the shape of this compound particles, determining if they are spherical, irregular, crystalline, or amorphous. It can also reveal the presence of agglomerates or fine structures on the particle surfaces.
Studies on various dextrin and starch-based materials demonstrate the utility of SEM in morphological characterization. For instance, SEM photomicrographs have shown that dextrin microspheres encapsulating a substance were spherical and exhibited a smooth surface, with an average diameter measured from the images. In contrast, physical blends of the substance and dextrin resulted in larger particles with no defined form. SEM has also been used to characterize resistant dextrin granules, showing them to be irregular on the surface. The technique can highlight how processing methods or modifications affect the resulting particle morphology.
By applying SEM to this compound, researchers can obtain critical information about its particulate nature. This includes assessing the uniformity of particle size and shape, observing the presence of surface features like pores or cracks, and understanding how different synthesis or processing routes might impact the final particle morphology. This morphological data is essential for quality control and for predicting the performance of this compound in various applications.
While direct quantitative data tables specifically for this compound from AFM and SEM were not found in the immediate search, illustrative examples from related studies highlight the type of information these techniques provide. For instance, SEM analysis of dextrin-microencapsulated porphyrin reported an average particle diameter and size distribution.
| Technique | Property Characterized | Potential Insights for this compound |
| AFM | Surface Topography | Roughness, texture, 3D structure of particles or films |
| Self-Assemblies | Visualization of micelles, nanoparticles, or other self-assembled shapes | |
| SEM | Particle Morphology | Shape (spherical, irregular), size, surface texture, agglomeration |
| Particle Size | Size distribution of individual particles |
Note: The data presented in this table are illustrative of the types of information obtainable using AFM and SEM, based on the principles of the techniques and findings from research on related compounds.
Supramolecular Organization and Self Assembly Phenomena
Fundamental Principles of Amphiphilic Self-Assembly
The self-assembly of dextrin (B1630399) behenate (B1239552) in water is a spontaneous process driven by the chemical nature of its constituent parts: a hydrophilic dextrin backbone and hydrophobic behenate (C22 fatty acid) chains.
When dextrin behenate is dispersed in water, the behenate chains will spontaneously associate to form a hydrophobic core, effectively shielded from the aqueous environment. The hydrophilic dextrin backbones remain exposed to the water, forming a stabilizing outer shell. This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water, leading to the formation of thermodynamically stable aggregates. researchgate.netnih.gov The concentration at which this self-assembly begins to occur is known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). Below the CMC, the polymer chains exist predominantly as unimers, while above this concentration, they assemble into nano-sized structures. kibron.commdpi.com
While hydrophobic interactions are the primary driver, other intermolecular forces play a crucial role in the stabilization and structural organization of this compound aggregates.
Hydrogen Bonding: The dextrin backbone is rich in hydroxyl groups, which can form extensive hydrogen bonds with surrounding water molecules, contributing to the hydrophilicity of the outer shell of the aggregates. researchgate.net Inter- and intramolecular hydrogen bonds within the dextrin chains can also influence the conformation of the polymer and the packing of the aggregates. researchgate.net
Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules. Within the hydrophobic core of the this compound aggregates, van der Waals interactions between the long, saturated behenate chains contribute significantly to the cohesive energy and stability of the assembled structure. nih.gov The cumulative effect of these interactions along the length of the alkyl chains is substantial.
Formation of this compound Nanoparticles and Colloidal Structures
Dynamic Light Scattering (DLS) is a key technique used to characterize the size and size distribution of nanoparticles in a colloidal suspension. mdpi.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. azom.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com The analysis of these fluctuations allows for the determination of the hydrodynamic diameter of the nanoparticles. azom.com
For hydrophobically modified dextrins, DLS studies have shown the formation of nanoparticles with sizes typically ranging from 100 to 300 nm. The table below presents hypothetical DLS data for this compound nanoparticles, based on findings for similar dextrin-fatty acid esters.
| Parameter | Value |
|---|---|
| Z-Average Diameter (nm) | 185.3 |
| Polydispersity Index (PDI) | 0.21 |
| Peak 1 Diameter (nm) | 195.8 |
| Peak 1 % Intensity | 98.2 |
| Peak 2 Diameter (nm) | 480.5 |
| Peak 2 % Intensity | 1.8 |
This interactive table illustrates typical data obtained from DLS analysis of amphiphilic dextrin nanoparticles. The Z-Average diameter represents the intensity-weighted mean hydrodynamic size, while the Polydispersity Index (PDI) indicates the breadth of the size distribution. A lower PDI value suggests a more monodisperse sample.
Depending on the molecular architecture of the amphiphilic polymer and the conditions of self-assembly, different types of nanostructures can be formed.
Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic shell. For this compound, the behenate chains would form the core, and the dextrin backbone would constitute the shell. nih.gov Polymeric micelles are of significant interest for their potential to encapsulate hydrophobic substances within their core. researchgate.net
Vesicles (Polymersomes): These are hollow structures with an aqueous core enclosed by a bilayer membrane. In the case of this compound, the hydrophobic behenate chains would form the inner part of the bilayer, while the hydrophilic dextrin chains would be exposed to the external aqueous environment and the internal aqueous core. The formation of vesicles versus micelles is often dependent on the balance between the hydrophilic and hydrophobic portions of the polymer.
The specific architecture of this compound assemblies, whether micellar or vesicular, would require detailed investigation using techniques such as transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), in conjunction with DLS.
Factors Influencing Self-Assembly Thermodynamics and Kinetics
The thermodynamics and kinetics of this compound self-assembly are influenced by several factors, which can be manipulated to control the size, morphology, and stability of the resulting nanoparticles.
Degree of Substitution (DS): The DS refers to the average number of behenate chains attached per glucose unit of the dextrin backbone. A higher DS increases the hydrophobicity of the polymer, which generally leads to a lower critical micelle concentration and the formation of larger aggregates. semanticscholar.org
Polymer Concentration: As the concentration of this compound increases above the CMC, the size and number of nanoparticles will also increase. At very high concentrations, inter-particle interactions can lead to the formation of larger aggregates or even hydrogels.
Temperature: Temperature can have a complex effect on the self-assembly process. An increase in temperature can enhance the hydrophobic effect, favoring aggregation. However, it can also increase the kinetic energy of the molecules, which may disrupt the ordered assembly. rsc.org
Solvent Properties: The ionic strength and pH of the aqueous medium can influence the conformation of the dextrin backbone and the interactions between polymer chains, thereby affecting the self-assembly process.
The thermodynamic parameters of self-assembly, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined experimentally, often through techniques like isothermal titration calorimetry (ITC). nih.gov For many amphiphilic systems, the self-assembly process is entropically driven, with a positive ΔS and a small, often positive (unfavorable), ΔH. rsc.orgnih.gov
The table below summarizes the expected influence of key factors on the self-assembly of this compound, based on general principles of polymer science.
| Factor | Influence on Self-Assembly |
|---|---|
| Increasing Degree of Substitution | Lowers CMC, may increase aggregate size |
| Increasing Polymer Concentration | Increases number and potentially size of aggregates |
| Increasing Temperature | Generally favors aggregation due to enhanced hydrophobic effect |
| Addition of Salt | Can screen electrostatic repulsions and promote aggregation |
Effect of Polymer Concentration and Molecular Weight
The concentration of this compound in a solution is a critical determinant of its self-assembly. Below a certain concentration, known as the critical aggregation concentration (CAC), the polymer chains exist as unimers. As the concentration increases beyond the CAC, the amphiphilic molecules begin to aggregate into well-defined structures. The size and morphology of these aggregates are influenced by both concentration and the molecular weight of the dextrin backbone.
Higher polymer concentrations generally lead to an increase in the number and size of self-assembled structures. For dextrin fatty acid esters, an increase in concentration can result in the formation of more complex and viscous systems, including organogels in non-aqueous solvents. researchgate.net
The molecular weight of the dextrin backbone also plays a significant role. A higher molecular weight dextrin can provide greater steric stabilization for the resulting nanoparticles, influencing their stability and size. In related amphiphilic polysaccharide systems, a higher molecular weight has been shown to enhance the stability of the self-assembled structures.
Table 1: Representative Influence of Concentration and Molecular Weight on Dextrin Ester Self-Assembly
| Parameter | Low Value | High Value | Expected Outcome on Aggregate Size |
| Concentration | Below CAC | Above CAC | Increase |
| Molecular Weight | Lower MW Dextrin | Higher MW Dextrin | Increase and Enhanced Stability |
Note: This table represents general principles observed for amphiphilic dextrin derivatives, as specific data for this compound is not extensively available.
Impact of Solvent System and Ionic Strength
The nature of the solvent system profoundly affects the self-assembly of this compound. In aqueous solutions, the hydrophobic effect is the primary driving force for aggregation. The addition of organic co-solvents can alter the solvent polarity, which in turn can disrupt or modify the self-assembled structures. For instance, the addition of ethanol (B145695) to aqueous solutions of cyclodextrin (B1172386) complexes has been shown to reduce the size of aggregates. koreascience.kr
Temperature-Dependent Self-Assembly Behavior
Temperature is a crucial parameter in the self-assembly of amphiphilic polymers. For systems driven by the hydrophobic effect, an increase in temperature generally strengthens the hydrophobic interactions, leading to a lower critical aggregation concentration and potentially larger aggregates. researchgate.net However, for some cyclodextrin-based systems, increasing temperature has been observed to decrease the size of self-assembled aggregates, suggesting a complex interplay of thermodynamic factors. koreascience.kr
The thermal behavior of dextrin fatty acid esters has been studied using techniques like Differential Scanning Calorimetry (DSC), which can reveal phase transitions related to the organization of the fatty acid chains within the self-assembled structures. researchgate.net
Table 2: General Effects of Environmental Factors on Dextrin Ester Aggregation
| Factor | Change | General Impact on Self-Assembly |
| Solvent Polarity | Increase (e.g., adding ethanol) | May decrease aggregate size or disrupt assembly |
| Ionic Strength | Increase | Can modulate inter-particle interactions and stability |
| Temperature | Increase | Can either promote or hinder aggregation depending on the dominant thermodynamic forces |
Note: This table is based on general observations for related amphiphilic polysaccharides and cyclodextrins.
Advanced Characterization of Self-Assembled Systems
To understand the intricacies of this compound self-assembly, advanced characterization techniques are employed to probe the structure and dynamics of the resulting nanomaterials.
Fluorescence Spectroscopy for Probing Microenvironments
Fluorescence spectroscopy is a powerful tool for investigating the microenvironments within self-assembled structures. Hydrophobic fluorescent probes can be encapsulated within the hydrophobic cores of this compound nanoparticles. Changes in the fluorescence spectrum of the probe, such as shifts in the emission maximum or changes in intensity, can provide information about the polarity and viscosity of the core microenvironment. dolcera.com
This technique is particularly useful for determining the critical aggregation concentration (CAC). Below the CAC, the probe resides in a polar aqueous environment, while above the CAC, it partitions into the nonpolar core of the aggregates, leading to a distinct change in its fluorescence signal.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable technique for the direct visualization of self-assembled nanostructures in their native, solution state. acs.org By rapidly vitrifying a thin film of the sample solution, the formation of ice crystals is prevented, and the delicate nanostructures are preserved. researchgate.net
Cryo-TEM allows for the determination of the morphology (e.g., spherical, worm-like, vesicular), size distribution, and internal structure of this compound nanoparticles. This direct imaging complements indirect methods like light scattering and provides invaluable qualitative and quantitative information about the self-assembled system. tandfonline.com For instance, Cryo-TEM has been used to confirm the vesicular shape of nanostructures formed by other self-assembling systems.
Interfacial Science and Emulsification Mechanisms
Dextrin (B1630399) Behenate (B1239552) as an Interfacial Stabilizer
Dextrin Behenate is classified as a surfactant and emulsifying agent, designed to facilitate the formation and stabilization of emulsions, which are finely dispersed mixtures of immiscible liquids like oil and water. cosmileeurope.eu Its efficacy as a stabilizer stems from its amphiphilic molecular structure, which possesses both a hydrophilic (water-loving) dextrin backbone and a lipophilic (oil-loving) behenate tail. This dual nature allows it to reside at the oil-water interface, reducing the energetic penalty of maintaining contact between the two phases.
The process by which this compound molecules migrate to and arrange themselves at the oil-water interface is governed by adsorption kinetics. This process is generally understood to occur in several stages. Initially, the movement of this compound molecules from the bulk phase to the interface is driven by diffusion. Once at the interface, the molecules orient themselves to minimize free energy, with the hydrophobic behenate chain penetrating the oil phase and the hydrophilic dextrin portion remaining in the aqueous phase. The rate of adsorption and the final interfacial concentration are influenced by factors such as the bulk concentration of this compound, temperature, and the composition of the oil and water phases. For large molecules like dextrin derivatives, the initial diffusion-controlled adsorption can be followed by a slower rearrangement at the interface to achieve an optimal conformation.
Emulsion Formation and Stability Pathways
The creation of a stable emulsion requires not only the reduction of interfacial tension but also the implementation of mechanisms that prevent the newly formed droplets from re-coalescing. This compound contributes to emulsion stability through several pathways.
Once oil droplets are dispersed in the aqueous phase, they are in constant random motion and will collide with one another. In the absence of a stabilizing agent, these collisions would lead to coalescence and eventual phase separation. This compound molecules adsorbed on the droplet surfaces create a protective film that hinders this process. This film can provide a physical barrier that prevents direct contact between the oil droplets. The effectiveness of this barrier is related to the packing density and the mechanical strength of the interfacial film formed by the this compound molecules.
The long-term stability of emulsions is often governed by two primary mechanisms: electrostatic and steric stabilization.
Electrostatic Stabilization: This mechanism arises from the presence of electrical charges on the surface of the droplets. If the adsorbed this compound molecules carry a net electrical charge, an electrical double layer will form around each droplet. When two similarly charged droplets approach each other, the repulsive electrostatic forces prevent them from getting close enough to coalesce. The magnitude of this repulsion is dependent on the surface charge density and the ionic strength of the aqueous phase. While dextrin itself is generally non-ionic, modifications or impurities could potentially introduce some charge.
Steric Stabilization: This is considered the primary stabilization mechanism for non-ionic, polysaccharide-based emulsifiers like this compound. The bulky, hydrophilic dextrin chains extend from the oil droplet surface into the surrounding aqueous phase. When two droplets approach, the dextrin layers begin to overlap. This overlap is energetically unfavorable for two main reasons: it leads to an increase in the local concentration of the polymer chains in the region between the droplets, creating an osmotic pressure that draws water back into the gap and forces the droplets apart; and the compression and entanglement of the polymer chains results in a loss of conformational entropy, which is thermodynamically unfavorable. This steric hindrance provides a powerful repulsive force that effectively prevents droplet coalescence.
Formulation and Characterization of Emulsion Systems
The successful formulation of a stable emulsion using this compound depends on several factors, including its concentration, the oil-to-water ratio, and the energy input during the emulsification process (e.g., homogenization speed and duration). The characterization of these emulsion systems is crucial for understanding their properties and predicting their long-term stability. Key characterization techniques include:
Droplet Size Analysis: Techniques such as laser diffraction or dynamic light scattering are used to determine the mean droplet size and the droplet size distribution. Generally, smaller and more uniform droplet sizes lead to more stable emulsions.
Zeta Potential Measurement: This technique quantifies the electrical charge on the surface of the droplets and is a key indicator of the potential for electrostatic stabilization. A higher absolute zeta potential (typically > ±30 mV) suggests good electrostatic stability.
Rheology: The measurement of the flow behavior (viscosity) of the emulsion provides insights into its physical stability. An increase in the viscosity of the continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation.
Microscopy: Optical or electron microscopy allows for the direct visualization of the emulsion structure, including the size and distribution of the droplets.
While specific formulation data for this compound is not widely published, the table below illustrates typical parameters that would be evaluated in the characterization of an oil-in-water emulsion stabilized by a dextrin-based emulsifier.
| Parameter | Typical Range/Observation | Significance |
| Mean Droplet Size (d₃₂) | 0.5 - 10 µm | Smaller size generally indicates better stability. |
| Polydispersity Index (PDI) | < 0.3 | Lower values indicate a more uniform droplet size distribution. |
| Zeta Potential (ζ) | -10 to -30 mV | Indicates the magnitude of surface charge; higher absolute values suggest greater electrostatic repulsion. |
| Viscosity (η) | 10 - 1000 mPa·s | Higher viscosity in the continuous phase can hinder droplet movement and improve stability. |
| Visual Stability | No phase separation over time | Indicates long-term stability against creaming, sedimentation, and coalescence. |
| Note: The values in this table are illustrative for a typical oil-in-water emulsion and are not specific experimental data for this compound. |
Particle-Stabilized (Pickering) Emulsions Using this compound
The long behenate chains would provide the necessary hydrophobicity to anchor the particles at the oil interface, while the dextrin backbone would interact with the aqueous phase. The stabilization mechanism would involve the irreversible adsorption of these particles, creating a mechanically robust film around the emulsion droplets. The effectiveness of stabilization would depend on factors such as particle size, concentration, and the degree of substitution of behenic acid onto the dextrin.
Illustrative Data on Pickering Emulsion Stability with Dextrin Esters
| Dextrin Ester (Hypothetical) | Degree of Substitution | Average Droplet Size (μm) | Creaming Index after 7 days |
| Dextrin Laurate | 0.5 | 25 | 0.4 |
| Dextrin Palmitate | 0.7 | 15 | 0.2 |
| This compound | 0.8 | 10 | < 0.1 |
This table presents hypothetical data based on the general trend that longer acyl chains and higher degrees of substitution in dextrin esters lead to improved emulsion stability. Specific experimental data for this compound is not currently available in published literature.
Influence of Continuous and Dispersed Phase Characteristics
The properties of both the continuous (water) and dispersed (oil) phases are expected to significantly influence the formation and stability of emulsions stabilized by this compound.
Continuous Phase (Aqueous): The pH, ionic strength, and temperature of the aqueous phase can affect the conformation and aggregation state of the this compound molecules. For instance, changes in pH could alter the hydrogen bonding within the dextrin backbone, potentially impacting its solubility and interfacial behavior. Similarly, the presence of salts could screen electrostatic interactions and affect the stability of the emulsion.
Dispersed Phase (Oil): The type of oil (e.g., hydrocarbon, triglyceride) and its polarity are critical. The long, saturated behenate chains of this compound would have a strong affinity for non-polar oils. The interaction between the behenate chains and the oil phase will influence the strength of adsorption and the stability of the interfacial film. Oils with different interfacial tensions against water will also affect the energy required for emulsification.
Table of Expected Emulsion Characteristics with Varying Oil Phases
| Oil Phase | Polarity | Expected Droplet Size | Emulsion Stability |
| Hexadecane | Non-polar | Small | High |
| Olive Oil | Medium-polar | Medium | Moderate |
| Castor Oil | Polar | Large | Low |
This table illustrates the expected trend of emulsification efficiency of this compound based on the polarity of the oil phase. Stronger interactions between the hydrophobic behenate chains and non-polar oils are predicted to result in better emulsification.
Dynamic Interfacial Rheology of this compound Films
The dynamic interfacial rheology of this compound films at the oil-water interface is crucial for understanding the long-term stability of emulsions. Interfacial rheology characterizes the viscoelastic properties of the interfacial layer, specifically its ability to resist deformation under stress.
It is anticipated that this compound would form a predominantly elastic interfacial film. The long behenate chains, interacting with each other and with the oil phase, would contribute to the formation of a structured, gel-like network at the interface. This network would provide a significant barrier to droplet coalescence.
The key parameters in dynamic interfacial rheology are the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G''). A higher G' relative to G'' indicates a more solid-like, elastic interface. For this compound-stabilized interfaces, G' is expected to be significantly higher than G'', particularly at higher concentrations and degrees of substitution.
Hypothetical Interfacial Rheological Data for this compound
| This compound Conc. (wt%) | Interfacial Elastic Modulus (G') (mN/m) | Interfacial Viscous Modulus (G'') (mN/m) |
| 0.1 | 5 | 1 |
| 0.5 | 25 | 3 |
| 1.0 | 50 | 5 |
This table provides hypothetical values for the interfacial moduli of this compound films, illustrating the expected increase in elasticity with concentration. These values are based on trends observed for other hydrophobically modified polysaccharides, as specific data for this compound is not available.
The viscoelastic properties of the this compound film would also be dependent on the frequency of oscillation in a rheological measurement. At low frequencies, the film might exhibit more viscous behavior as the polymer chains have time to rearrange. At higher frequencies, the elastic character would likely dominate as the chains behave more like a cross-linked network.
While specific experimental data on this compound is scarce in the public domain, a strong theoretical framework based on the behavior of analogous long-chain dextrin esters and hydrophobically modified polysaccharides allows for a detailed prediction of its interfacial and emulsifying properties. This compound is expected to be an effective stabilizer for emulsions, particularly through a Pickering-like mechanism, and to form strong, elastic interfacial films. The characteristics of both the oil and water phases would play a significant role in modulating its performance. Further empirical research is necessary to validate these predictions and fully elucidate the scientific principles governing the functionality of this compound.
Rheological Behavior and Material Dynamics
Viscoelastic Properties of Dextrin (B1630399) Behenate (B1239552) Systems
Viscoelasticity describes materials that exhibit both viscous (flow) and elastic (solid-like) characteristics. The viscoelastic properties of dextrin behenate systems are typically analyzed using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). These moduli provide insights into the elastic and viscous response of the material under applied stress or strain nih.govwikipedia.org.
The storage modulus (G') represents the elastic component, indicating the energy stored and recovered per cycle of deformation. The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat per cycle nih.govwikipedia.org. For gelling agents like this compound, a higher G' than G'' over a certain frequency range is indicative of a solid-like, gelled structure nih.gov.
While specific G' and G'' data for this compound across various conditions is not extensively detailed in the provided search results, studies on related oily gelling agents, such as dextrin palmitate and glyceryl behenate/eicosadioate, demonstrate the application of G' and G'' analysis to characterize their viscoelastic behavior in oil phases thegoodscentscompany.com. These studies show how G' and G'' can vary with applied strain and temperature, revealing the strength and stability of the formed gel network thegoodscentscompany.com. It can be inferred that similar analyses are employed to understand the network formation and stability provided by this compound in oily systems.
Many non-Newtonian fluids exhibit shear-dependent viscosity, either decreasing (shear thinning) or increasing (shear thickening) with increasing shear rate. The rheological behavior of this compound in solution or dispersion can be influenced by shear.
General dextrin solutions have been observed to exhibit shear-thinning behavior. For dextrin fatty acid esters, the formation of a gel network in oil can influence their flow behavior under shear. A patent notes that insufficient gelation of dextrin fatty acid esters can lead to a decline in viscosity and loss of recuperability under applied power google.com. This suggests that the integrity of the formed network under shear is critical to the rheological performance. While explicit data on the shear thinning or thickening curves specifically for this compound is not present in the search results, its function as a rheology modifier implies it influences the shear behavior of the formulations it is in. Depending on the concentration and the specific system, this compound would likely contribute to non-Newtonian flow characteristics.
Rheological Characterization of this compound in Solution and Dispersions
The rheological properties of this compound are dependent on factors such as its concentration and the temperature of the system. Its ability to form gels or networks in various media, particularly oily phases, is a key aspect of its function.
The viscosity of polymer solutions and dispersions is generally dependent on the concentration of the solute and the temperature. For dextrin fatty acid esters, including this compound, increasing concentration in an oily phase leads to increased viscosity and eventually gelation google.com.
A patent provides data on the initial viscosity of dextrin fatty acid esters at different concentrations in mineral oil. While the specific data for this compound is not isolated, the trend for dextrin fatty acid esters shows a significant increase in viscosity with increasing concentration. google.com
This compound functions as an oily gelling agent, forming a three-dimensional network within the oil phase thegoodscentscompany.comgoogle.com. This network is responsible for increasing the viscosity and providing structure to formulations. The gelation process involves the self-assembly of this compound molecules through interactions between the behenate chains, likely driven by hydrophobic interactions, and potentially involving the dextrin backbone as well.
Studies on dextrin fatty acid esters emphasize the importance of the gelation process for their performance as rheology modifiers google.com. The formation of a stable gel network is crucial for maintaining viscosity and providing structure, preventing issues like syneresis or sedimentation in formulations. The effectiveness of gelation is influenced by structural parameters of the dextrin and the fatty acid google.com.
Influence of Structural Parameters on Rheological Responses
The molecular structure of this compound, including the characteristics of both the dextrin and the behenic acid components, significantly influences its rheological behavior. The degree of polymerization and branching of the dextrin backbone, as well as the chain length and degree of substitution of the fatty acid, play a role in the ability of this compound to form networks and modify rheology.
For dextrin fatty acid esters, the average degree of polymerization of the dextrin has been identified as an important factor, with a range of 3 to less than 100 suggested for certain applications, and more specifically 10 to less than 50 being particularly preferred google.com. The composition of the fatty acid, specifically the ratio of linear to branched saturated fatty acids, also impacts the gelation properties google.com. A higher molar fraction of linear saturated fatty acids (more than 0.75) in the aliphatic acid portion can help suppress issues related to insufficient gelation power google.com.
These structural parameters affect the extent and nature of the interactions between this compound molecules, thereby influencing the strength and characteristics of the formed network and, consequently, the rheological responses such as viscosity, viscoelasticity, and gelation.
Effect of Behenate Substitution Degree on Rheology
The degree of substitution (DS), referring to the average number of hydroxyl groups on each glucose unit of the dextrin molecule that have been esterified with behenic acid, plays a crucial role in determining the rheological properties of this compound. A higher degree of substitution generally leads to increased hydrophobicity of the dextrin molecule. This increased hydrophobicity can influence the self-assembly behavior of this compound in different solvents, affecting the formation of networks that contribute to viscosity and gel formation google.com.
Research on other polysaccharide derivatives, such as acetylated starch, indicates that the degree of substitution impacts properties like gelatinization temperature, enthalpy, and retrogradation researchgate.net. While specific data for this compound is less readily available in the search results, the principle that the extent of hydrophobic modification influences the polymer's interaction with its environment and thus its rheological behavior is a common theme in polymer science researchgate.net. For instance, studies on dextrin fatty acid esters suggest that a degree of substitution greater than 2 on a glucose unit basis can be preferred for certain applications, implying that the level of substitution is a critical parameter for performance google.com. Conversely, a lower degree of substitution (e.g., less than 2) may be preferred for other applications, further highlighting the sensitivity of rheological properties to this structural feature google.com.
Impact of Dextrin Molecular Architecture
The molecular architecture of the dextrin backbone, including its molecular weight and the proportion of α-(1→4) and α-(1→6) glycosidic bonds (which determine its linearity and branching), also influences the rheological behavior of this compound. Dextrins are mixtures of glucose polymers with varying structural features depending on their source and method of hydrolysis researchgate.netyoutube.comuminho.pt. These structural differences in the parent dextrin can lead to variations in the size, shape, and flexibility of the this compound molecule.
The molecular weight of dextrin esters can range significantly, for example, from 10,000 to 150,000 g/mol or even more specifically between 10,000 and 30,000 g/mol for certain applications google.com. The molecular weight and structural features of the dextrin backbone affect the entanglement and interaction of this compound molecules in solution or dispersion, which in turn dictates the macroscopic rheological properties like viscosity and viscoelasticity mdpi.com. For example, higher molecular weight polymers often contribute to higher viscosity and more pronounced viscoelastic behavior due to increased chain entanglement mdpi.com. Studies on other dextrin-based materials, such as hydrogels, demonstrate that the chemical modification and structure of dextrin influence the physical structuring and rheological properties of the resulting materials researchgate.netnih.gov. The presence of α-(1→6) branches in dextrin can create a more compact or branched structure compared to linear dextrins, potentially affecting how the behenate chains are presented and interact, thereby influencing self-assembly and rheology.
Applications in Material Science as Rheology Modifiers
This compound is utilized in material science, particularly in non-biological formulations, primarily for its ability to modify rheological properties. It functions as a rheology modifier, influencing the flow and deformation of materials. italmatch.com This capability makes it valuable in applications requiring control over viscosity, suspension, and stability. mdpi.com
Thickening and Gelling Agents in Non-Biological Formulations
This compound is employed as a thickening and gelling agent in various non-biological formulations, such as cosmetics and potentially other industrial applications google.comgoogle.com. Its amphiphilic nature allows it to form networks or associations in suitable solvents, leading to increased viscosity or the formation of gel structures google.com. This is particularly useful in creating stable formulations, preventing settling of solids, or providing a desired texture and consistency mdpi.comdistrebution.com.
The ability of this compound to form gels with high thixotropy has been noted, indicating that the gel structure can break down under shear stress (like spreading) and rebuild when the stress is removed google.com. This thixotropic behavior is a desirable property in many products, including creams and lotions, where easy spreading upon application and subsequent structural recovery are important americanpharmaceuticalreview.com. While specific examples of this compound as a gelling agent in non-biological formulations beyond cosmetics were not extensively detailed in the search results, the general application of dextrin derivatives as thickeners and gelling agents in various industries, including food, textiles, and paper, is well-established researchgate.netyoutube.comuminho.ptchemicalbook.comguidechem.com. The behenate modification extends the utility of dextrin into lipophilic or amphiphilic systems where native dextrin might not be effective.
Lubrication Mechanism Studies for this compound-Based Systems
While the search results did not yield specific studies focused solely on the lubrication mechanism of this compound, the broader context of lubricants in material science and the properties of its components (dextrin and behenic acid) provide insight into potential mechanisms.
Lubricants generally function by reducing friction between surfaces in relative motion nih.govumn.edumdpi.com. This can occur through fluid lubrication, where a continuous fluid layer separates surfaces, or more commonly in solid formulations, through boundary lubrication, where lubricant particles form a film or boundary layer on the surfaces nih.govmdpi.compharmaguideline.com. Behenic acid itself is used in lubricating oils wikipedia.orgthegoodscentscompany.com. Dextrin, being a carbohydrate, can interact with water and other polar substances guidechem.com.
Given the structure of this compound, it could potentially act as a boundary lubricant, with the behenate chains providing a hydrophobic layer that reduces friction between surfaces. The dextrin backbone might influence the dispersion or interaction of these molecules within a formulation. In systems containing a continuous phase (e.g., an oil or emulsion), this compound could potentially contribute to lubrication by modifying the rheology of the continuous phase or by forming a boundary layer at interfaces.
Studies on other rheology modifiers and fat replacers, such as corn dextrin in reduced-fat food systems, have investigated their impact on tribological properties, which relate to friction and lubrication bfh.ch. These studies often measure the coefficient of friction to understand how the material behaves under shear, mimicking conditions like oral processing bfh.ch. While direct studies on the lubrication mechanism of this compound were not found, its use in formulations where texture and feel are important suggests an influence on frictional properties, likely through a boundary lubrication mechanism or by modifying the bulk rheology of the system.
Based on the conducted search, it was not possible to find specific scientific literature focusing on the theoretical and computational investigations of this compound as outlined in the request. The search results provided information on dextrins, behenic acid, related ester compounds like dextrin palmitate and glyceryl behenate, and computational techniques applied to similar but distinct molecules (like cyclodextrins or other esters) or general concepts (like CFD for emulsions).
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, as the necessary research findings and data specific to the computational studies of this compound were not found in the search results.
The requested sections on molecular modeling simulations, quantum chemical calculations, and computational fluid dynamics specifically applied to this compound could not be populated with relevant information from the available search results.
Theoretical and Computational Investigations
Data-Driven Approaches in Structure-Property Relationship Predictions
Data-driven approaches, including quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), play a significant role in modern chemical and materials science. These methods aim to build predictive models that correlate the structural features of compounds with their biological activities or physicochemical properties nih.govaaai.orgresearchgate.net. By leveraging large datasets and computational algorithms, researchers can predict the behavior of new or untested compounds, potentially reducing the need for extensive experimental work nih.govarxiv.orgchemrxiv.org. This is particularly relevant in fields such as drug discovery, material design, and the development of cosmetic ingredients and pharmaceutical excipients, where understanding and predicting properties like solubility, viscosity, and interactions with other substances is crucial nih.govconicet.gov.ar.
Dextrin (B1630399) Behenate (B1239552) is an ester formed from dextrin, a carbohydrate polymer derived from starch, and behenic acid, a saturated fatty acid cir-safety.org. Its properties are influenced by both the characteristics of the dextrin backbone (such as molecular weight, degree of branching, and glycosidic linkages) and the behenate fatty acid chains researchgate.netuminho.pt. These structural variations can impact its behavior as a thickener, gelling agent, or film former in various applications, particularly in cosmetics nih.gov.
Data Tables
Based on the conducted search, no specific data tables containing detailed research findings directly related to data-driven structure-property relationship predictions for Dextrin Behenate were found. Therefore, an interactive data table cannot be generated for this section based on the available search results.
[Placeholder for Interactive Data Table] (No specific data found in search results to populate a table on data-driven structure-property relationship predictions for this compound.)
Future Research Directions in Dextrin Behenate Science
Development of Novel Synthetic Pathways
Current synthesis methods for sugar fatty acid esters, including those of dextrin (B1630399), often involve chemical or enzymatic catalysis researchgate.net. Research into novel synthetic pathways for Dextrin Behenate (B1239552) is crucial for improving efficiency, sustainability, and the ability to control the degree and regioselectivity of esterification. Exploring alternative catalysts, reaction conditions, and potentially biocatalytic routes could lead to more environmentally friendly processes with higher yields and tailored product properties. For instance, enzymatic synthesis using immobilized lipases has shown promise for regioselective esterification of saccharides researchgate.netresearchgate.net, suggesting a potential avenue for producing Dextrin Behenate with specific structural characteristics. Future studies may involve investigating different enzyme classes, reaction media (including solvent-free systems), and process parameters to optimize the synthesis of this compound with desired degrees of substitution and behenate group distribution along the dextrin backbone.
Advanced Characterization Techniques for Complex Systems
Precisely characterizing this compound and its behavior in various systems requires the application of advanced analytical techniques. While standard methods provide fundamental information, future research will increasingly rely on sophisticated techniques to probe its intricate structure and interactions. These techniques include:
Advanced Microscopy: High-resolution Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide detailed insights into the morphology and microstructure of this compound and its assemblies in different matrices. ncl.res.in
Sophisticated Spectroscopy: Techniques such as Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed information about the chemical environment and bonding within the this compound molecule and its interactions in multi-component systems. researchgate.netresearchgate.net Fourier Transform Infrared (FT-IR) and Raman spectroscopy can further elucidate functional groups and molecular interactions. researchgate.netresearchgate.netacs.org
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermal transitions, stability, and compatibility of this compound, especially in formulations. researchgate.netresearchgate.net
X-ray Scattering and Diffraction: Small-angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) can provide information on the nanoscale structure, crystallinity, and molecular arrangement of this compound, particularly in gels and other organized systems. researchgate.netresearchgate.netacs.org
Rheological Characterization: Advanced rheometers can precisely measure the flow and deformation properties of systems containing this compound, which are critical for understanding its performance as a gelling or thickening agent. fastformulator.com
Surface and Interfacial Techniques: Techniques like optical tensiometry can characterize the surface activity of this compound, which is relevant for its behavior in emulsions and other interfacial systems. fastformulator.com
Future research will involve applying combinations of these techniques to gain a comprehensive understanding of this compound's physical and chemical properties in complex environments.
Exploration of Multi-Component this compound Systems
The utility of this compound often lies in its ability to interact with other components in a formulation. Future research will delve deeper into the behavior of this compound in multi-component systems beyond its traditional use as a simple gelling agent. This includes exploring its interactions with:
Other Polymers: Investigating synergistic or antagonistic effects when combined with natural or synthetic polymers to create novel materials with tailored properties.
Surfactants and Emulsifiers: Understanding how this compound influences and is influenced by surfactants in emulsion systems, potentially leading to improved stability and performance. google.com
Active Pharmaceutical Ingredients (APIs) and Cosmetically Active Ingredients: Studying the compatibility, stability, and release profiles of active compounds in formulations where this compound is a component. Some research has explored dextrin in pharmaceutical contexts, suggesting potential for this compound in drug delivery systems or as an excipient in complex formulations. google.comjpionline.orgfarmaciajournal.com
Nanomaterials: Exploring the potential for incorporating this compound into nanoparticle or nanostructured systems for various applications, such as targeted delivery or enhanced material properties.
Research in this area will involve systematic studies of phase behavior, rheology, stability, and the physical and chemical interactions between this compound and co-components.
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is essential for rational design and optimization. Future research will aim to establish detailed structure-function relationships by:
Controlling Synthesis: Precisely controlling the degree and pattern of behenate substitution on the dextrin backbone during synthesis and correlating these structural variations with performance characteristics like gelling strength, viscosity, and compatibility in different solvents or matrices. researchgate.netresearchgate.netgoogle.com
Molecular Modeling and Simulation: Utilizing computational approaches to model the conformation and interactions of this compound molecules, providing insights into self-assembly, network formation in gels, and interactions with other molecules at the atomic or molecular level.
Investigating the Role of Dextrin Structure: Exploring the impact of the molecular weight and branching of the parent dextrin on the properties of the resulting this compound ester. nih.govfishersci.fifishersci.comthegoodscentscompany.comjsaac.inuminho.pt
By combining advanced synthesis, characterization, and computational methods, future research will build a comprehensive picture of how the molecular architecture of this compound translates into its functional behavior, paving the way for the development of novel applications and improved materials.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing dextrin behenate with high esterification efficiency?
- Methodological Answer : Synthesis typically involves esterification of dextrin with behenic acid (C22:0) under controlled conditions. Key steps include:
- Catalyst Selection : Use lipases or chemical catalysts (e.g., sulfuric acid) to enhance ester bond formation .
- Solvent System : Anhydrous polar solvents like dimethyl sulfoxide (DMSO) improve reaction homogeneity .
- Purification : Post-synthesis, dialysis or precipitation in non-solvents (e.g., ethanol) removes unreacted reagents .
- Validation : Confirm esterification via FTIR (C=O stretch at ~1740 cm⁻¹) and quantify substitution degrees using ¹H-NMR integration of fatty acid protons .
Q. Which characterization techniques are critical for assessing this compound’s physicochemical properties?
- Methodological Answer : Prioritize:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen at 10°C/min to identify decomposition thresholds .
- Solubility Profiling : Phase solubility studies in aqueous/organic solvents to determine critical aggregation concentrations .
- Morphology : Scanning electron microscopy (SEM) to analyze particle size and surface topology .
- Purity : HPLC with evaporative light scattering detection (ELSD) to detect residual fatty acids or dextrin .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s role in controlled drug delivery systems?
- Methodological Answer :
- Formulation Variables : Optimize polymer:drug mass ratios (e.g., 1:1 to 5:1) and crosslinking agents (e.g., glutaraldehyde) to modulate release kinetics .
- In Vitro Models : Use USP dissolution apparatus with pH-gradient buffers (1.2–7.4) to simulate gastrointestinal conditions. Monitor drug release via UV-Vis spectroscopy .
- Mechanistic Analysis : Apply mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to distinguish diffusion- vs. erosion-controlled release .
Q. What strategies resolve contradictions in reported solubility profiles of this compound across studies?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under identical conditions (e.g., temperature, pH, ionic strength) to isolate variables .
- Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation thresholds and small-angle X-ray scattering (SAXS) for nanostructural insights .
- Comparative Meta-Analysis : Systematically review literature to identify methodological disparities (e.g., solvent purity, drying methods) .
Q. How can computational modeling enhance the understanding of this compound’s interaction with bioactive compounds?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model polymer-drug complexes in silico using software like GROMACS. Focus on hydrogen bonding and hydrophobic interactions .
- Docking Studies : Predict binding affinities between this compound and target molecules (e.g., proteins) using AutoDock Vina .
- Validation : Cross-reference computational results with experimental data (e.g., isothermal titration calorimetry) to validate interaction mechanisms .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess temperature, humidity, and light effects on degradation rates .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate stability data with structural parameters (e.g., substitution degree) .
- Reproducibility Checks : Include triplicate samples and negative controls in accelerated stability studies (40°C/75% RH for 6 months) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Optimization : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) like reaction time and catalyst concentration .
- Real-Time Monitoring : Use in-line FTIR or Raman spectroscopy to track esterification progress and ensure consistency .
- Standard Operating Procedures (SOPs) : Document purification and drying steps rigorously to minimize variability .
Ethical and Reporting Standards
Q. What are the best practices for reporting this compound research to ensure reproducibility?
- Methodological Answer :
- Detailed Methods : Specify reagent grades, equipment models, and software versions (e.g., “Dextrin (Sigma, >95% purity) reacted with behenic acid (TCI, >98%)” .
- Data Transparency : Deposit raw datasets (e.g., NMR spectra, release kinetics) in repositories like Figshare or Zenodo .
- Ethical Compliance : Disclose funding sources and conflicts of interest in the “Acknowledgments” section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
